N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine
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Overview
Description
N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine: is a chemical compound that belongs to the class of nitrogen-containing heterocycles It features a pyridine ring substituted with a nitro group at the 3-position and an amine group at the 2-position, which is further substituted with a 2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine typically involves the reaction of 2,6-difluoroaniline with 3-nitropyridine-2-amine under specific conditions. One common method involves the use of triphenylphosphite as a coupling reagent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and fluoro enhances the reactivity of the compound towards nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Various oxidizing agents, depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the nitro or fluoro groups.
Reduction: Formation of N-(2,6-difluorophenyl)-3-aminopyridin-2-amine.
Oxidation: Oxidized derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its ability to inhibit specific enzymes and pathways makes it a candidate for further research in drug discovery.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer chains can enhance the thermal and chemical stability of the resulting materials .
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been studied for its potential to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting therapeutic effects.
Comparison with Similar Compounds
N-(2,6-Difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide: This compound shares the 2,6-difluorophenyl group but differs in its core structure, featuring a piperazine ring.
N-(3-Amino-2,6-difluorophenyl)acetamide: This compound has a similar difluorophenyl group but differs in the position and type of substituents on the aromatic ring.
Uniqueness: N-(2,6-Difluorophenyl)-3-nitropyridin-2-amine is unique due to its combination of a nitro group and a difluorophenyl-substituted pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61963-78-8 |
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Molecular Formula |
C11H7F2N3O2 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H7F2N3O2/c12-7-3-1-4-8(13)10(7)15-11-9(16(17)18)5-2-6-14-11/h1-6H,(H,14,15) |
InChI Key |
HOBBSZKDIRNGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=C(C=CC=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
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